Rebeccamycin
Overview
Description
Rebeccamycin is an antibiotic and antitumor substance isolated from the filamentous bacterium Lentzea aerocolonigenes . It is structurally similar to staurosporine, but does not show any inhibitory activity against protein kinases . It shows significant antitumor properties in vitro .
Synthesis Analysis
Rebeccamycin can be produced naturally in L. aerocolonigenes, heterologously produced, or chemically synthesized . Each of these production processes has its own challenges, and first approaches to production often lead to low final product concentrations . Different chemical syntheses result in low yields and therefore seem to be disadvantageous for large-scale production .Molecular Structure Analysis
Rebeccamycin is a complex molecule with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .Chemical Reactions Analysis
Rebeccamycin is naturally produced by the filamentous bacterium Lechevalieria aerocolonigenes . A decarboxylative ring closure is performed by RebC (monooxygenase) and RebP (cytochrome P450 enzyme) .Physical And Chemical Properties Analysis
Rebeccamycin has a complex structure with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .Scientific Research Applications
Production Processes
Rebeccamycin, an antibiotic and antitumor substance isolated from the bacterium Lentzea aerocolonigenes, has gained attention for its structure, biological activity, and biosynthetic pathway. Its production is crucial for medical applications. There are different methods for producing rebeccamycin, including natural production in L. aerocolonigenes, heterologous production, and chemical synthesis. Each method has its unique challenges, often leading to low product concentrations initially, necessitating process optimizations. Studies have focused on enhancing the production process and understanding the relationship between morphology and productivity, especially in pellet-like morphology. For instance, using talc microparticles and glass beads as macroparticles has shown to increase rebeccamycin concentration significantly, indicating the potential for optimized production methods (Pommerehne et al., 2019); (Walisko et al., 2017).
Combinatorial Biosynthesis
Rebeccamycin and staurosporine, part of the indolocarbazole alkaloids family, have antitumor properties. Combinatorial biosynthesis in engineered microorganisms is a key approach to produce indolocarbazole compounds. The entire biosynthetic pathway for rebeccamycin has been reconstituted in Streptomyces albus by coexpressing genes from the rebeccamycin-producing microorganism. This method has resulted in the production of various compounds, offering a complementary approach to chemical synthesis for generating indolocarbazole derivatives (Sánchez et al., 2005).
Biosynthetic Origins and Enzymatic Assembly
Understanding the biosynthetic origins of rebeccamycin is crucial for its production and modification. Research has shown that rebeccamycin is biosynthesized from glucose, methionine, and tryptophan. The enzymatic assembly process, especially the formation of the bis-indole core, is a significant aspect of its biosynthesis. For instance, RebD is identified as responsible for forming the central pyrrole ring, a critical step in the biosynthetic pathway of rebeccamycin (Pearce et al., 1988); (Nishizawa et al., 2006).
Derivatives and Dual DNA-Damaging Agents
Rebeccamycin derivatives have been studied for their potential as dual DNA-damaging agents and inhibitors of checkpoint kinase 1 (Chk1), a kinase involved in the G2/M checkpoint in response to DNA damage. Some derivatives show genotoxic activity either through intercalation into the DNA and/or by topoisomerase I-mediated DNA cleavage. This research opens avenues for novel antitumor agents that can selectively induce the death of cancer cells (Marminon et al., 2008).
Engineering Biosynthetic Pathways
Engineering the biosynthetic pathways for indolocarbazole derivatives, including rebeccamycin, is a promising approach to generate novel compounds with therapeutic applications in cancer and neurodegenerative disorders. By manipulating genes involved in the biosynthesis of indolocarbazoles, researchers have been able to create novel derivatives in microorganisms, showcasing the potential of genetic engineering in drug development (Sánchez et al., 2006).
Cellular Uptake and Interaction
Understanding the cellular uptake and interaction of rebeccamycin derivatives with purified membranes is crucial for determining their effectiveness as antitumor agents. Studies have investigated the transport of these compounds in cell lines and their binding properties to cell membranes, providing insights into their potential mechanism of action and the role of the glycosyl residue in their interaction with DNA (Goossens et al., 2000).
Safety And Hazards
Rebeccamycin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHOIJJIZXRMAN-QZQSLCQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239880 | |
Record name | Rebeccamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rebeccamycin | |
CAS RN |
93908-02-2 | |
Record name | (+)-Rebeccamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93908-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebeccamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093908022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebeccamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rebeccamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REBECCAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y96MQM21V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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